molecular formula C10H18ClNO2 B3325329 Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride CAS No. 2101775-07-7

Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride

Cat. No.: B3325329
CAS No.: 2101775-07-7
M. Wt: 219.71
InChI Key: JYCTVWROYBTWOH-QGGRMKRSSA-N
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Description

Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2 and a molecular weight of 219.71 g/mol . It is a white solid at room temperature and is known for its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is unique due to its specific bicyclic structure and the presence of both an ester and a hydrochloride group. This combination of functional groups makes it a versatile compound for various chemical reactions and applications .

Properties

IUPAC Name

methyl (1S,5R)-9-azabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)7-5-8-3-2-4-9(6-7)11-8;/h7-9,11H,2-6H2,1H3;1H/t7?,8-,9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCTVWROYBTWOH-QGGRMKRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCCC(C1)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C[C@H]2CCC[C@@H](C1)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
Reactant of Route 2
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Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
Reactant of Route 3
Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
Reactant of Route 4
Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
Reactant of Route 5
Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
Reactant of Route 6
Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride

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